

A Head-to-Head Comparison of Commercial p80-Coilin Antibodies for Researchers

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For researchers in cell biology, neuroscience, and drug development, the selection of a reliable antibody is paramount for the accurate detection and characterization of **p80-coilin**, a key scaffolding protein of Cajal bodies. This guide provides a head-to-head comparison of commercially available **p80-coilin** antibodies, offering a comprehensive overview of their performance in various applications, supported by experimental data drawn from manufacturer datasheets.

Performance Summary of p80-Coilin Antibodies

The following tables summarize the key features and validated applications of prominent commercially available **p80-coilin** antibodies. This allows for a direct comparison to aid in selecting the most suitable antibody for your specific research needs.

Table 1: General Antibody Characteristics



| Vendor | Catalog Number | Product Name | Clonality | Host Species | Isotype |
|-------------------|-------------------|--|------------|-----------------|---------|
| Abcam | ab87913 | Anti-Coilin antibody [IH10] | Monoclonal | Mouse | lgG2b |
| GeneTex | GTX638593 | Coilin antibody [HL2384] | Monoclonal | Rabbit | IgG |
| Sigma- Aldrich | HPA068537 | Anti-COIL antibody produced in rabbit | Polyclonal | Rabbit | IgG |
| MyBioSource | MBS7230087 | Human Coilin (COIL) ELISA Kit | Polyclonal | N/A | N/A |

Table 2: Validated Applications and Recommended Dilutions

| Vendor | Catalog Number | Western Blot (WB) | Immunofluo rescence (IF) / Immunocyt ochemistry (ICC) | Immunopre cipitation (IP) | Immunohist ochemistry (IHC) |
|-------------------|-------------------|-----------------------------|--|---------------------------------|-----------------------------------|
| Abcam | ab87913 | ✓ (1/1000) | ✓ (1/100) | ✓ (5µg) | ✓ (IHC-P) |
| GeneTex | GTX638593 | ✓ (1:500 - 1:3000)[1][2] | ✓ (1:500)[1] [2] | Х | × |
| Sigma- Aldrich | HPA068537 | ✓ | / | Х | ✓ |
| MyBioSource | MBS7230087 | ✓ | Х | × | × |



Note: "" indicates a validated application according to the manufacturer's datasheet. "" indicates the application is not listed as validated. Dilutions are provided as a starting point and may require optimization.

Experimental Data and Visualization Western Blot (WB)

Abcam's Anti-Coilin antibody [IH10] (ab87913) has been shown to detect **p80-coilin** in HepG2 whole cell extracts.

GeneTex's Coilin antibody [HL2384] (GTX638593) demonstrates detection of Coilin in HeLa whole cell and nuclear extracts, with a band observed at approximately 75 kDa.[1][2]

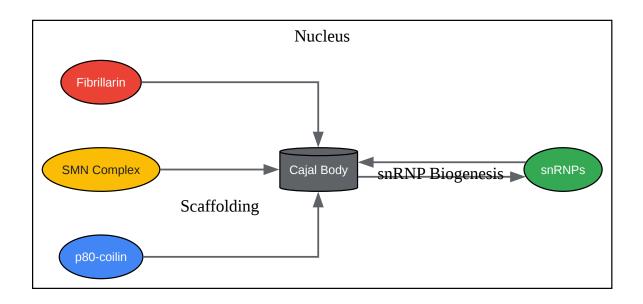
Immunofluorescence (IF) / Immunocytochemistry (ICC)

GeneTex's Coilin antibody [HL2384] (GTX638593) has been shown to stain Cajal bodies in A431 cells fixed in ice-cold methanol.[1][2] The antibody was used at a 1:500 dilution.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

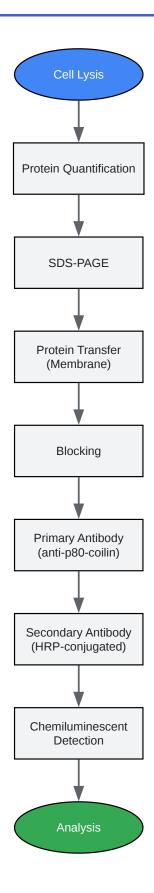




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Caption: Role of **p80-coilin** in Cajal Body Assembly.

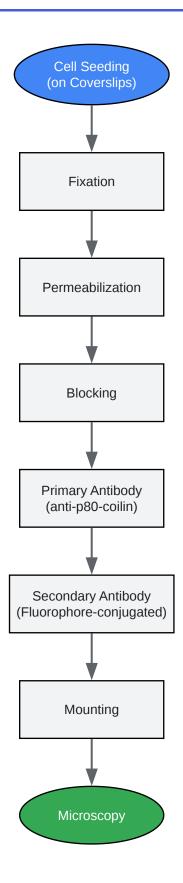




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Caption: A typical Western Blotting workflow.





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Caption: A standard Immunofluorescence workflow.



Experimental Protocols

Below are detailed methodologies for key applications. These are generalized protocols and may require optimization for specific antibodies and experimental conditions.

Western Blotting (WB) Protocol

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- SDS-PAGE:
 - \circ Mix an equal amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
 - Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.



- · Primary Antibody Incubation:
 - Incubate the membrane with the primary p80-coilin antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunofluorescence (IF) Protocol

- Cell Culture:
 - Grow cells on sterile glass coverslips in a petri dish.
- Fixation:
 - Wash cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
- Permeabilization:
 - Wash cells three times with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- · Blocking:



- Wash cells three times with PBS.
- Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.
- Primary Antibody Incubation:
 - Incubate with the primary p80-coilin antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- · Secondary Antibody Incubation:
 - Wash cells three times with PBST.
 - Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash cells three times with PBST.
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
 - Image the cells using a fluorescence microscope.

Immunoprecipitation (IP) Protocol

- Cell Lysis:
 - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
- Pre-clearing (Optional):
 - Incubate the lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the supernatant.



- Immunoprecipitation:
 - Add the recommended amount of p80-coilin antibody to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold lysis buffer.
- · Elution:
 - Elute the protein-antibody complex from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
 - Alternatively, use a low pH elution buffer.
- Analysis:
 - Analyze the eluted proteins by Western Blotting.

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References

- 1. Anti-Coilin antibody [HL2384] (GTX638593) | GeneTex [genetex.com]
- 2. genetex.com [genetex.com]
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